

1-Naphthoyl chloride CAS number

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Compound of Interest

Compound Name: 1-Naphthoyl chloride

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An In-depth Technical Guide to **1-Naphthoyl Chloride** (CAS No. 879-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Naphthoyl chloride** (CAS No. 879-18-5), a highly reactive aromatic acyl chloride pivotal in organic synthesis. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and subsequent use, and explores its applications, particularly in the development of pharmaceutical intermediates. Key reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

1-Naphthoyl chloride, also known as 1-naphthalenecarbonyl chloride, is an organic intermediate characterized by a naphthalene ring attached to an acyl chloride functional group. [1] Its CAS registry number is 879-18-5. [2][3][4] The presence of the reactive acyl chloride group makes it a potent electrophile and a valuable reagent for introducing the 1-naphthoyl moiety into various molecular frameworks through nucleophilic acyl substitution reactions. [2][5] This reactivity is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. [1][5] Notably, it serves as a crucial precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and synthetic cannabinoids like JWH-018, which are valuable in pharmacological research. [5][6] It is also employed as a derivatization

reagent in analytical chemistry to enhance the detection of analytes in chromatographic methods.[\[5\]](#)[\[7\]](#)

Chemical and Physical Properties

1-Naphthoyl chloride is a white to pale yellow crystalline solid or a clear to pale yellow liquid with a pungent odor.[\[1\]](#)[\[2\]](#)[\[8\]](#) It is soluble in organic solvents such as dichloromethane, chloroform, and ether but reacts with water.[\[2\]](#)[\[4\]](#)[\[5\]](#) Due to its reactivity with moisture, it should be handled under inert atmospheric conditions.[\[9\]](#)[\[10\]](#)

Table 1: Physical and Chemical Properties of **1-Naphthoyl Chloride**

Property	Value	Source(s)
CAS Number	879-18-5	[3] [4] [11]
Molecular Formula	C ₁₁ H ₇ ClO	[3] [4] [11]
Molecular Weight	190.63 g/mol	[3] [11] [12]
Appearance	White to pale yellow crystalline solid or liquid	[1] [2]
Melting Point	16-19 °C (lit.)	[4] [13] [14]
Boiling Point	190 °C / 35 mmHg (lit.)	[4] [9] [13]
Density	1.265 g/mL at 25 °C (lit.)	[4] [9] [13]
Refractive Index	n _{20/D} 1.652 (lit.)	[4] [9] [13]
Flash Point	>110 °C (>230 °F) - closed cup	[4] [13]
Solubility	Soluble in chloroform, dichloromethane, ether; Reacts with water	[2] [4] [5]
Purity (Assay)	≥97%	[7] [13]

Synthesis and Experimental Protocols

The most common methods for synthesizing **1-Naphthoyl chloride** involve the chlorination of 1-naphthoic acid using reagents like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).^[5]

Synthesis via Thionyl Chloride

This method is valued for its efficiency and high yield.^[5] The reaction involves dissolving 1-naphthoic acid in a suitable solvent and refluxing it with thionyl chloride.^[11]

Experimental Protocol:

- Dissolve 1-naphthalenecarboxylic acid (5.8 mmol) in dry toluene (40 mL).^[11]
- Add thionyl chloride (8.0 mmol) to the solution.^[11]
- Reflux the reaction mixture for 2 hours.^[11]
- After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.^[11]
- The resulting product is **1-Naphthoyl chloride**, obtained as a colorless liquid in quantitative yield, which forms colorless needles upon cooling.^[11]

Synthesis via Oxalyl Chloride

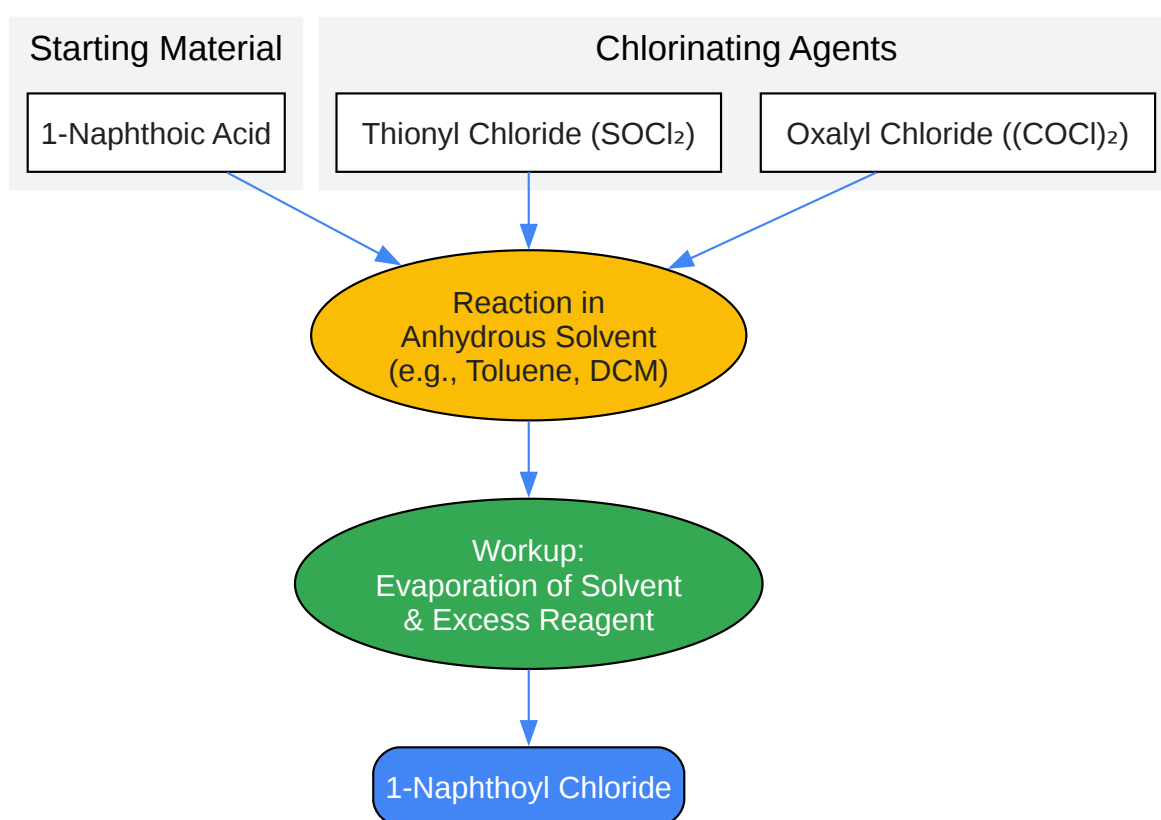
Using oxalyl chloride is another effective method, often preferred for its milder reaction conditions.^[5]

Experimental Protocol:

- In a 250 mL four-necked flask equipped with mechanical stirring, add 120 mL of dichloromethane and 30 g of 1-naphthoic acid.^[15]
- Stir the mixture and cool it to below 0°C.^[15]
- Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2 to 0°C.^[15]
- After the addition is complete, slowly raise the temperature to 25°C and stir for 1 hour.^[15]

- Reflux the reaction mixture for 1 hour.[15]
- Slightly cool the mixture and then remove the solvent and excess oxalyl chloride under reduced pressure at a temperature below 40°C.[15]
- This procedure yields approximately 32.3 g (97.2%) of **1-Naphthoyl chloride**. [15]

General Synthesis Workflow of 1-Naphthoyl Chloride



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Caption: General synthesis workflow for **1-Naphthoyl chloride**.

Reactivity and Reaction Mechanisms

1-Naphthoyl chloride is highly reactive and readily participates in nucleophilic acyl substitution reactions.[5] This reaction proceeds through a characteristic addition-elimination mechanism.[5]

Mechanism Steps:

- **Nucleophilic Addition:** The reaction begins with the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbonyl carbon of the **1-Naphthoyl chloride**. [5] This forms an unstable tetrahedral intermediate.
- **Elimination of Leaving Group:** The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group. [5]

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Application in Drug Development: Synthesis of a Pharmaceutical Intermediate

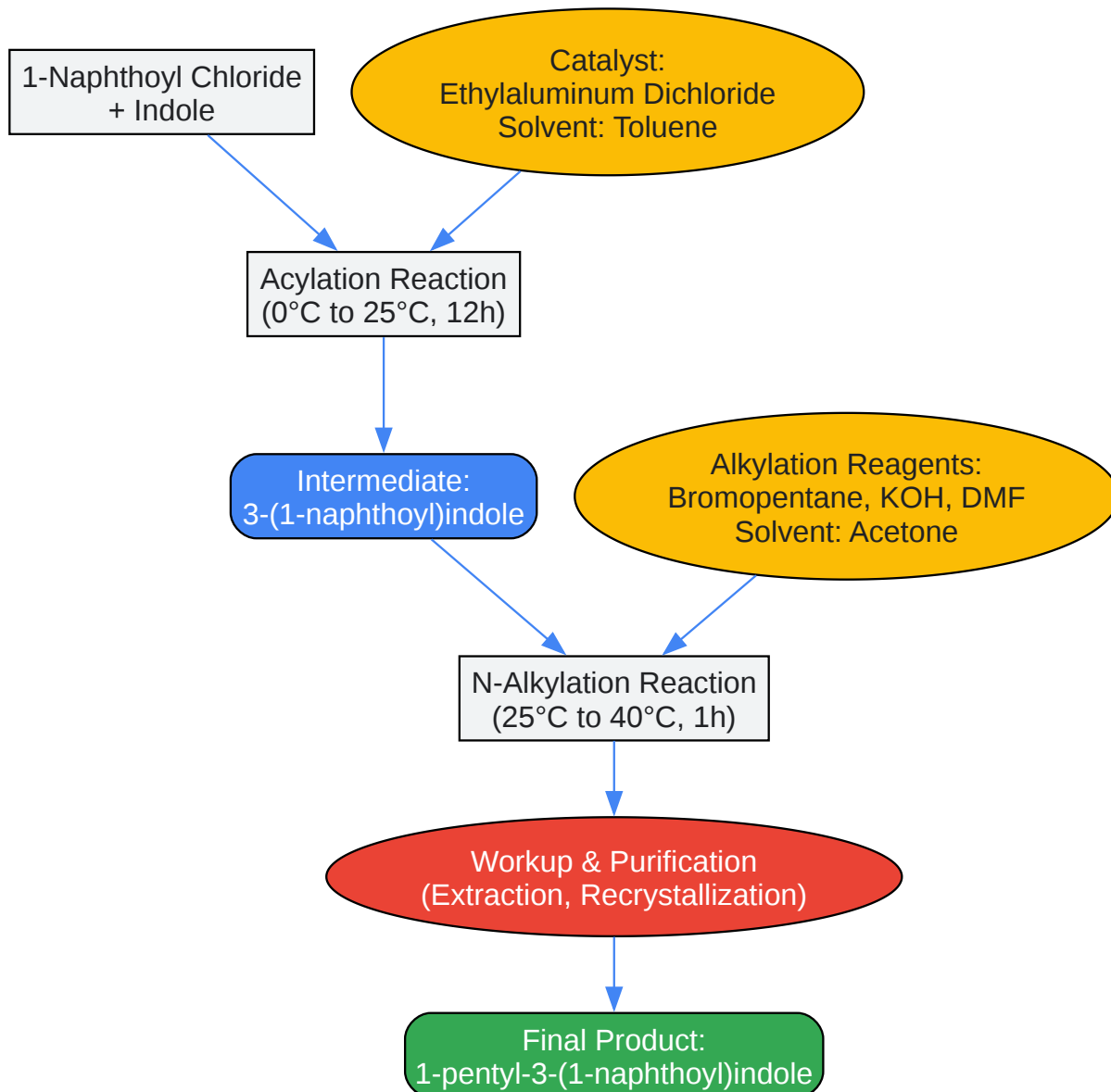
1-Naphthoyl chloride is a key building block for many pharmaceutical compounds.[5] A notable application is the synthesis of 1-pentyl-3-(1-naphthoyl)indole, a novel pharmaceutical intermediate.[15]

Experimental Protocol for 1-pentyl-3-(1-naphthoyl)indole:

- **Step 1: Synthesis of 3-(1-naphthoyl)indole**
 - Cool the previously synthesized **1-Naphthoyl chloride** (32.3 g) to below 40°C and add 100 mL of toluene.[15]
 - Continue cooling to 0°C and add a solution of indole (21.4 g) in 50 mL of toluene.[15]
 - Stir for 5 minutes, then slowly add 30 mL of 1 M ethylaluminum dichloride solution dropwise at 0°C.[15]
 - After addition, stir for 15 minutes and then slowly raise the temperature to 25±2°C.[15]
 - Stir the reaction for 12 hours, then quench by rapidly adding 50 mL of ice water.[15]

- Extract the mixture three times with 50 mL of ethyl acetate each time.[\[15\]](#)
- Combine the organic extracts and remove the solvent under reduced pressure to obtain 3-(1-naphthoyl)indole (yield: 94.7%).[\[15\]](#)
- Step 2: Synthesis of 1-pentyl-3-(1-naphthoyl)indole
 - To the 3-(1-naphthoyl)indole, add 120 mL of acetone and 6 mL of DMF.[\[15\]](#)
 - Cool the mixture to $20 \pm 2^{\circ}\text{C}$ in an ice water bath and gradually add 10 g of KOH in batches while stirring.[\[15\]](#)
 - After addition, stir for 15 minutes.[\[15\]](#)
 - Begin adding 31.5 g of bromopentane dropwise, maintaining the temperature at $25 \pm 1^{\circ}\text{C}$.[\[15\]](#)
 - Raise the temperature to $40 \pm 1^{\circ}\text{C}$ and maintain for 1 hour.[\[15\]](#)
 - After the reaction, remove the solvent under reduced pressure, add 120 mL of methanol, reflux for 1 hour, then cool to $15 \pm 1^{\circ}\text{C}$ and filter to obtain the crude product.[\[15\]](#)

Workflow for Synthesis of 1-pentyl-3-(1-naphthoyl)indole



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Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.

Safety and Handling

1-Naphthoyl chloride is a corrosive compound that can cause severe skin burns and eye damage.[1][16][17] It reacts with water and moisture and is incompatible with strong oxidizing agents, bases, alcohols, and amines.[4][9][18]

- Handling: Use in a well-ventilated area or under a chemical fume hood.[10][17] Avoid contact with skin, eyes, and clothing.[17] Wash thoroughly after handling.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and protective clothing.[17] For respiratory protection, follow OSHA respirator regulations.[17]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[10][17] For quality maintenance, it is often stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][8][9]
- First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] In case of inhalation, move to fresh air.[17] Seek immediate medical attention for any exposure.[17]

Conclusion

1-Naphthoyl chloride is a versatile and highly valuable reagent in organic synthesis. Its defined chemical properties and reactivity make it an essential building block for a wide array of compounds, particularly in the pharmaceutical and chemical industries. Understanding the detailed experimental protocols for its synthesis and application, as well as adhering to strict safety guidelines, is crucial for its effective and safe utilization in research and development.

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